Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate
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Description
“Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C8H9IN2O2 and a molecular weight of 292.07 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis
Pyrazole compounds, like “this compound”, can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 292.07 . The compound should be stored in a dark place and kept sealed in dry conditions .Future Directions
The future directions of “Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate” and similar compounds are promising. Pyrazole compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in the development of a number of excellent commercial fungicides .
properties
IUPAC Name |
methyl 5-cyclopropyl-4-iodo-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c1-12-8(5-3-4-5)6(10)7(11-12)9(13)14-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRBUHZMAKYCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)I)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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